2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine
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Overview
Description
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with bromine and two isopropyl groups, along with two amino groups at the 1 and 3 positions. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4,6-di(propan-2-yl)benzene-1,3-diamine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes Friedel-Crafts alkylation to introduce the isopropyl groups, followed by nitration and subsequent reduction to form the amino groups. The final bromination step is performed under optimized conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar in structure but with different substituents on the benzene ring.
1-Bromo-2,4,6-triisopropylbenzene: Contains three isopropyl groups and a bromine atom.
2-Bromo-1,3,5-triisopropylbenzene: Another isopropyl-substituted benzene derivative.
Uniqueness
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine is unique due to the presence of both bromine and amino groups on the benzene ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77256-79-2 |
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Molecular Formula |
C12H19BrN2 |
Molecular Weight |
271.20 g/mol |
IUPAC Name |
2-bromo-4,6-di(propan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19BrN2/c1-6(2)8-5-9(7(3)4)12(15)10(13)11(8)14/h5-7H,14-15H2,1-4H3 |
InChI Key |
DUNOAHZKEJCTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1N)Br)N)C(C)C |
Origin of Product |
United States |
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